molecular formula C22H26N2O4 B268910 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Cat. No. B268910
M. Wt: 382.5 g/mol
InChI Key: YOURPPHAARHTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide, also known as MK-2206, is a small molecule inhibitor of the AKT protein kinase. It has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of the AKT protein kinase, which plays a critical role in cell survival, proliferation, and metabolism. By inhibiting AKT, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide induces apoptosis (cell death) in cancer cells and suppresses tumor growth. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to inhibit the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to induce apoptosis in cancer cells, suppress tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been shown to have low toxicity and good pharmacokinetic properties. However, in clinical trials, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been associated with some side effects, including rash, diarrhea, and fatigue.

Advantages and Limitations for Lab Experiments

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its specificity for AKT inhibition, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has some limitations, including its complex synthesis method, its potential side effects, and its limited efficacy in some cancer types.

Future Directions

There are several future directions for the development of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and related compounds. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further research is needed to identify biomarkers that can predict the response to 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide and to develop strategies to overcome resistance to AKT inhibition.

Synthesis Methods

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4'-methylbiphenyl with 4-morpholinobenzoyl chloride, followed by the reaction with 3-(dimethylamino)propylamine and the final coupling reaction with 2-(2-methylphenoxy)butyric acid. The synthesis of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, ovarian, prostate, and lung cancer cells. 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.

properties

Product Name

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-19(28-20-10-5-4-7-16(20)2)21(25)23-18-9-6-8-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,19H,3,11-14H2,1-2H3,(H,23,25)

InChI Key

YOURPPHAARHTMP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.